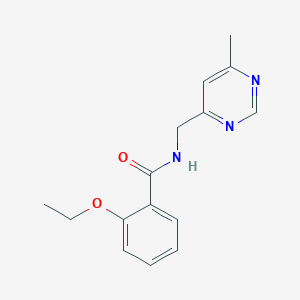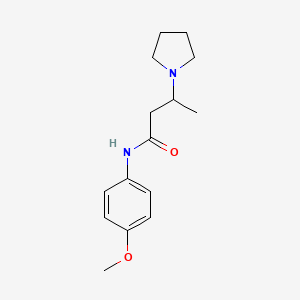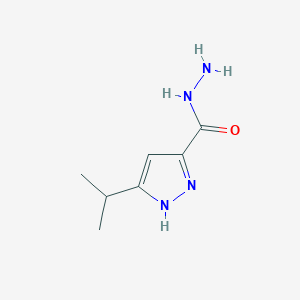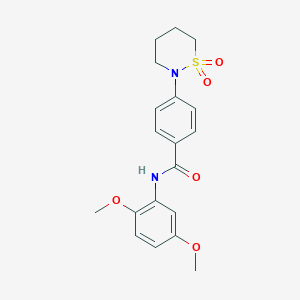
1-(3,4-Dimethoxybenzyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, also known as DMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTU is a urea derivative that has been shown to have antioxidant properties and has been studied extensively for its potential use in treating various diseases. In
Applications De Recherche Scientifique
Chemical Synthesis and Protecting Group Strategies:
- The 3,4-dimethoxybenzyl group has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. This protection can be smoothly eliminated, with the yield depending on the substituents of the 3-phenyl ring (Grunder-Klotz & Ehrhardt, 1991).
Corrosion Inhibition:
- Derivatives containing the 3,4-dimethoxy phenyl ethyl amino moiety have been evaluated for their corrosion inhibition properties for mild steel in acidic environments. These compounds were found to be efficient corrosion inhibitors (Mistry, Patel, Patel, & Jauhari, 2011).
Drug Development and Analysis:
- A compound structurally related to 1-(3,4-Dimethoxybenzyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, named AR-A014418, has shown potential activities against cancer, nociceptive pain, and neurodegenerative disorders. A stable deuterium-labeled version of this compound was synthesized for use in drug analysis (Liang, Wang, Yan, & Wang, 2020).
Anticancer Agents:
- Diaryl ureas are significant in medicinal chemistry, with certain derivatives showing antiproliferative activity against various cancer cell lines. These derivatives could be potential BRAF inhibitors for further research (Feng et al., 2020).
Pharmacological Activity:
- Some urea derivatives have been evaluated for their antiparkinsonian activity, showing significant results in animal models. These compounds also exhibit neuroprotective properties, which could be beneficial in treating Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Molecular Devices:
- Compounds containing urea moieties have been used in the self-assembly of molecular devices, demonstrating the potential for creating complex molecular structures with specific functional properties (Lock et al., 2004).
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-17-8-7-14(11-18(17)27-2)13-20-19(23)21-15-5-3-6-16(12-15)22-9-4-10-28(22,24)25/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNMPRZEOQKKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3,4-dichlorophenyl)azetidine-1-carboxamide](/img/structure/B2424923.png)



![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)



![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)


![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)

